N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
This acetamide derivative features a central acetamide backbone substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-fluorophenoxy moiety, and a 5-methylfuran-2-yl methyl group. The compound’s structural complexity allows for diverse intermolecular interactions, including hydrogen bonding (via sulfone oxygen) and π-π stacking (via fluorophenyl and furan rings) .
Properties
Molecular Formula |
C18H20FNO5S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H20FNO5S/c1-13-2-5-17(25-13)10-20(15-8-9-26(22,23)12-15)18(21)11-24-16-6-3-14(19)4-7-16/h2-7,15H,8-12H2,1H3 |
InChI Key |
QLBWZZZVJGOAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound integrates a tetrahydrothiophene moiety, a fluorophenoxy group, and a furan derivative, suggesting diverse biological activities. Understanding its biological activity is crucial for evaluating its potential as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula of the compound is . The structural components include:
- Tetrahydrothiophene : Known for its role in enhancing reactivity and biological interactions.
- Fluorophenoxy Group : May contribute to increased lipophilicity and receptor binding affinity.
- Furan Derivative : Associated with various biological activities, including antimicrobial effects.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activity. Notably, derivatives of tetrahydrothiophene have been identified as G protein-gated inwardly rectifying potassium (GIRK) channel activators, which play critical roles in neuronal excitability and cardiac function .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Contains pyrazole instead of furan | Potent GIRK channel activator |
| 4-Fluorophenyl-N-methylacetamide | Lacks thiophene and furan moieties | Moderate analgesic activity |
| Isatin Derivatives | Contains isatin core; various substituents | Anticancer properties |
The mechanism of action for this compound may involve interactions with specific receptors or enzymes. Binding affinity studies using techniques such as surface plasmon resonance (SPR) and molecular docking could elucidate these interactions further.
Case Studies and Research Findings
Research on similar compounds has demonstrated various biological activities:
- Antimicrobial Activity : Studies on phenylacetamide derivatives have shown promising results against bacterial strains such as Xanthomonas oryzae and Escherichia coli, indicating the potential for developing antibacterial agents .
- Anticonvulsant Activity : Other derivatives have been evaluated for their anticonvulsant properties. For instance, certain N-phenylacetamides exhibited protective effects in seizure models, highlighting their therapeutic potential .
- Nematicidal Activity : Compounds with similar structures displayed significant nematicidal activity against Meloidogyne incognita, suggesting agricultural applications .
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
The following table highlights key structural differences between the target compound and related acetamides:
Electronic and Steric Effects
- Fluorine vs. Chlorine Substituents: The target compound’s 4-fluorophenoxy group offers moderate electron-withdrawing effects, enhancing metabolic stability compared to chlorine analogs (e.g., alachlor), which are more resistant to oxidative degradation .
- Sulfone vs. Thiazolidinone: Unlike the thiazolidinone-containing analog in (with a conjugated enone system), the sulfone group in the target compound provides stronger hydrogen-bonding capacity but reduced π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
